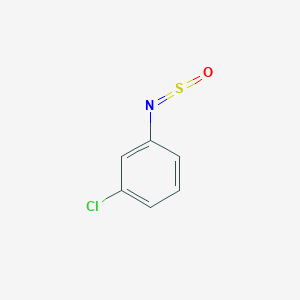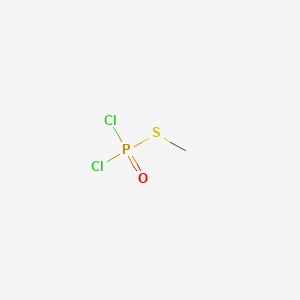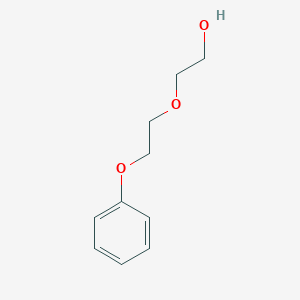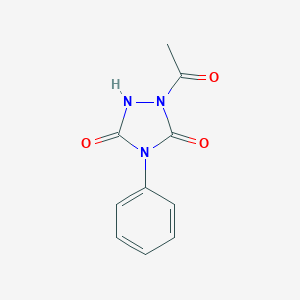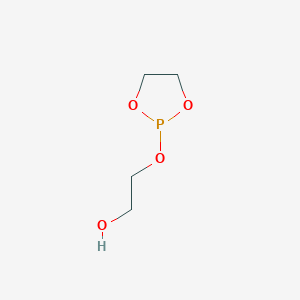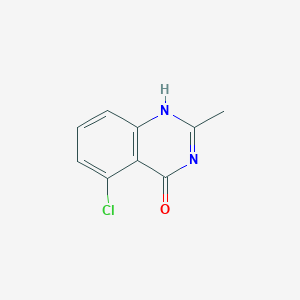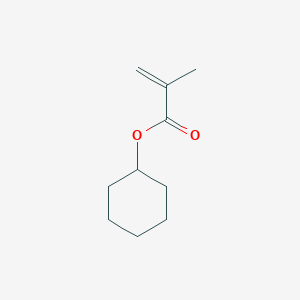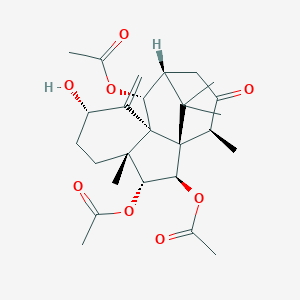
Taxinin K
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Taxinin K is a natural product that belongs to the taxane family of compounds. It is known for its potent cytotoxicity and has been extensively studied for its potential use in cancer treatment. Taxinin K is isolated from the bark of Taxus yunnanensis, a tree species that is endemic to the Yunnan province of China.
Wissenschaftliche Forschungsanwendungen
Reversal of Drug Resistance
Taxinin K, particularly in its modified form 5-O-benzoylated taxinine K (BTK), has been shown to reverse P-glycoprotein (P-gp) and multidrug resistance protein (MRP)-mediated multidrug resistance in KB cells. This compound can reverse the resistance to various drugs by interacting with P-gp and moderately reversing ADM resistance in cells overexpressing MRP. Interestingly, BTK neither inhibits the transporting activity of MRP nor reduces intracellular glutathione levels. It shifts the distribution of ADM in cells from punctate cytoplasmic compartments to the nucleoplasm and cytoplasm, thereby reversing both P-gp- and MRP-mediated multidrug resistance (MDR) (Okumura et al., 2000).
Synthesis and Structural Studies
Taxinin K and related taxanes have attracted interest due to their unique hydroxylated diterpene structures, found in plants like the yew tree (Taxus baccata L.). These compounds are known for their antileukemic and antitumoral activities. Studies have focused on synthesizing less substituted taxane derivatives and exploring their biological activities. The development of a synthetic route to the tricyclic taxane skeleton, which can be converted into hydroxy groups, has been a subject of research (Neh et al., 1984).
Pharmacological and Biological Activities
Taxifolin, a closely related compound to Taxinin K, exhibits a range of pharmacological activities. It has been shown to manage inflammation, tumors, microbial infections, oxidative stress, cardiovascular, and liver disorders. Its anti-cancer activity is particularly prominent. The compound has been evaluated using various in vitro and in vivo models, suggesting its potential for human therapeutic applications (Sunil & Xu, 2019).
Antioxidant Activity
Taxifolin demonstrates significant antioxidant activities. It has been shown to inhibit linoleic acid emulsion peroxidation and exhibit effective scavenging effects on various radicals. Its structure-activity relationship has been studied to understand its efficacy in radical scavenging and metal-chelating activities (Topal et al., 2016).
Cardiac Health Applications
Taxifolin has also been explored for its role in cardiac health. It is known to protect against cardiac hypertrophy and fibrosis during biomechanical stress, such as pressure overload. This protection is likely achieved through the inhibition of oxidative stress and the modulation of signaling pathways like ERK1/2, JNK1/2, and Smad pathways (Guo et al., 2015).
Eigenschaften
CAS-Nummer |
18615-53-7 |
|---|---|
Produktname |
Taxinin K |
Molekularformel |
C26H36O8 |
Molekulargewicht |
476.6 g/mol |
IUPAC-Name |
[(1R,2R,3R,4R,7S,9R,10R,11R,14S)-2,3-diacetyloxy-7-hydroxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-10-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] acetate |
InChI |
InChI=1S/C26H36O8/c1-12-18(30)9-10-24(8)21(33-15(4)28)22(34-16(5)29)25-13(2)19(31)11-17(23(25,6)7)20(26(12,24)25)32-14(3)27/h13,17-18,20-22,30H,1,9-11H2,2-8H3/t13-,17+,18+,20-,21+,22+,24+,25-,26-/m1/s1 |
InChI-Schlüssel |
UALBZGZBNFOOHX-DTSIHYJMSA-N |
Isomerische SMILES |
C[C@@H]1C(=O)C[C@H]2[C@H]([C@@]34[C@@]1(C2(C)C)[C@H]([C@@H]([C@@]3(CC[C@@H](C4=C)O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC1C(=O)CC2C(C34C1(C2(C)C)C(C(C3(CCC(C4=C)O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC1C(=O)CC2C(C34C1(C2(C)C)C(C(C3(CCC(C4=C)O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




